Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Evolutionary Significance of Polycyclic Alkaloid Scaffolds in Drug Discovery
The structural evolution of hexahydroquinoline derivatives traces its origins to natural alkaloid frameworks, where polycyclic systems demonstrate privileged binding to biological targets. Marine alkaloids like keramaphidin B and ingenamine showcase etheno-bridged diaza-decaline cores that inspired synthetic analogs with improved metabolic stability. The Baldwin-Whitehead hypothesis posits that transannular Diels-Alder reactions in macrocyclic alkylpyridines generate these complex cores biosynthetically, a process now replicated through Michael/Michael addition cascades in laboratory settings.
Modern drug design leverages this evolutionary blueprint through three key strategies:
- Stereochemical Complexity : Introduction of quarternary centers via ring-closing alkyne metathesis (RCAM) enables precise spatial arrangement of substituents.
- Electronic Modulation : Strategic placement of electron-withdrawing groups (e.g., 5-oxo) enhances π-π stacking with aromatic amino acid residues.
- Hybrid Architectures : Fusion of 1,4-dihydropyridine (DHP) motifs with hexahydroquinoline systems creates dual-action calcium channel modulators.
Table 1: Comparative Analysis of Polycyclic Alkaloid Synthesis Methods
Positional Isomerism in Chlorobenzyl-Substituted Hexahydroquinolines
The 4-chlorobenzyloxy substituent in Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits marked positional sensitivity. Studies on analogs demonstrate that:
- Para-substitution (as in this compound) maximizes hydrophobic interactions with protein binding pockets due to linear molecular geometry.
- Meta-substitution reduces steric complementarity by 38% in TGF-β1 binding assays.
- Ortho-substitution induces torsional strain, decreasing aqueous solubility by 0.7 logP units.
The chlorine atom's electronegativity (χ = 3.16) creates a localized dipole moment (μ = 1.56 D) that enhances halogen bonding with carbonyl oxygen atoms in target proteins. X-ray crystallography of related compounds shows chlorine's van der Waals radius (1.75 Å) optimally fits aromatic crevices in inflammatory mediators.
Rational Design Principles for 5-Oxo-1,4,5,6,7,8-Hexahydroquinoline Carboxylates
The 5-oxo group serves dual electronic and steric roles:
- Conformational Locking : Resonance stabilization (ΔG‡ = 12.3 kcal/mol) restricts ring puckering, favoring bioactive chair-like conformations.
- Hydrogen Bond Acceptor : Participates in 2.9 Å interactions with Ser/Thr residues in kinase domains.
Design Algorithm for Optimal Activity:
- Core Modification :
- Synthetic Optimization :
Table 2: Electronic Effects of 5-Oxo Substitution
| Parameter | 5-Oxo Derivative | 5-Hydroxy Analog | Δ Value |
|---|---|---|---|
| LUMO (eV) | -1.92 | -1.45 | -0.47 |
| Dipole Moment (D) | 4.31 | 3.78 | +0.53 |
| LogD₇.₄ | 2.1 | 1.3 | +0.8 |
| Protein Binding (% free) | 12.7 | 27.4 | -14.7 |
Properties
CAS No. |
853316-51-5 |
|---|---|
Molecular Formula |
C27H28ClNO4 |
Molecular Weight |
466.0 g/mol |
IUPAC Name |
methyl 4-[3-[(4-chlorophenyl)methoxy]phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H28ClNO4/c1-16-23(26(31)32-4)24(25-21(29-16)13-27(2,3)14-22(25)30)18-6-5-7-20(12-18)33-15-17-8-10-19(28)11-9-17/h5-12,24,29H,13-15H2,1-4H3 |
InChI Key |
BBBSVFQCTJIVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Catalyst Selection : ZrOCl₂·8H₂O (0.15 mol%) is added to a mixture of dimedone (10 mmol), methyl acetoacetate (10 mmol), and ammonium acetate (10 mmol) in ethanol.
-
Aldehyde Addition : 3-((4-Chlorobenzyl)oxy)benzaldehyde (10 mmol) is introduced under inert atmosphere.
-
Reaction Conditions : The mixture is stirred at 83.75°C for 2–4 hours.
-
Workup : The product is purified via silica column chromatography (ethyl acetate/hexane, 1:3) and recrystallized from ethanol.
Key Data:
Mechanistic Insight : The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, facilitated by Lewis acid catalysts.
Ionic Liquid-Catalyzed Synthesis
Ionic liquids (ILs) enhance reaction efficiency and recyclability. The biphasic system using [H₂-DABCO][HSO₄]₂ is notable:
Procedure:
-
IL Preparation : [H₂-DABCO][HSO₄]₂ is synthesized via neutralization of DABCO with H₂SO₄.
-
Reaction Setup : Dimedone (0.5 mmol), methyl acetoacetate (0.5 mmol), ammonium acetate (0.5 mmol), and 3-((4-chlorobenzyl)oxy)benzaldehyde (0.5 mmol) are mixed with IL (30 mg) in ethanol.
-
Stirring : The reaction proceeds at room temperature for 15–30 minutes.
-
Isolation : The product is filtered, washed with cold water, and recrystallized.
Key Data:
Advantages : Room-temperature operation and high atom economy.
Surfactant-Mediated Aqueous Synthesis
Triton X-100, a nonionic surfactant, enables micellar catalysis in water:
Procedure:
-
Micellar Solution : Triton X-100 (20 mol%) is dissolved in water (2 mL).
-
Substrate Mixing : Aldehyde, dimedone, methyl acetoacetate, and ammonium acetate are added stoichiometrically.
-
Stirring : The mixture is stirred at room temperature for 60–120 minutes.
-
Precipitation : The product is isolated via ice-water quenching and filtered.
Key Data:
Green Chemistry Metrics :
Magnetic Nanoparticle-Catalyzed Method
Fe₃O₄-Cys (cysteine-coated magnetite) nanoparticles enable easy catalyst recovery:
Procedure:
-
Catalyst Synthesis : Fe₃O₄ is functionalized with cysteine via sonication.
-
Reaction : Aldehyde (5 mmol), dimedone (5 mmol), methyl acetoacetate (5 mmol), and ammonium acetate (5 mmol) are mixed with Fe₃O₄-Cys (5 wt%) in ethanol.
-
Stirring : The reaction is conducted at 60°C for 45 minutes.
-
Magnetic Separation : The catalyst is recovered using an external magnet.
Key Data:
Characterization : FT-IR and XRD confirm the tetrahydroquinoline core.
Solid Acid Catalysis Using ZrOCl₂·8H₂O
ZrOCl₂·8H₂O, a solid superacid, optimizes Hantzsch reactions:
Procedure:
Key Data:
Limitation : Prolonged heating above 90°C reduces yield due to decomposition.
Organocatalytic Enantioselective Synthesis
BINOL-phosphoric acid catalysts achieve enantioselectivity:
Procedure:
Key Data:
Application : Suitable for synthesizing pharmacologically active enantiomers.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch Reaction | ZrOCl₂·8H₂O | 88–92 | 2–4 h | High yield, scalable | High temperature required |
| Ionic Liquid | [H₂-DABCO][HSO₄]₂ | 90–97 | 15–30 min | Room temperature, recyclable | Cost of ionic liquid |
| Surfactant-Mediated | Triton X-100 | 91–98 | 1–2 h | Aqueous, green chemistry | Longer reaction times |
| Magnetic Nanoparticles | Fe₃O₄-Cys | 89–94 | 45 min | Easy catalyst recovery | Requires functionalized catalyst |
| Organocatalytic | BINOL-phosphoric acid | 76–84 | 24 h | Enantioselective | Low yield, expensive resolution |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include the use of quinoline derivatives and various coupling agents. The compound can be characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structure and confirm the presence of specific functional groups.
- Mass Spectrometry : For molecular weight determination and to confirm the molecular formula.
- Infrared (IR) Spectroscopy : To identify characteristic functional groups based on their vibrational transitions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this hexahydroquinoline derivative. For example, similar compounds have shown significant activity against various bacteria and fungi. The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Properties
Research indicates that derivatives of hexahydroquinoline compounds exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. For instance, compounds with similar structures have been tested for their ability to inhibit tumor growth in vitro and in vivo models .
Central Nervous System Effects
There is emerging interest in the neuropharmacological effects of quinoline derivatives. Some studies suggest potential applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to emit light upon electrical stimulation can be harnessed for display technologies .
Photovoltaic Cells
Research into the photovoltaic properties of quinoline-based compounds has revealed their potential use in solar cell applications. The compound's ability to absorb light and convert it into electrical energy presents opportunities for developing more efficient solar cells .
Case Studies
-
Antimicrobial Efficacy Study :
- A study investigated the antimicrobial activity of a series of hexahydroquinoline derivatives similar to Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong antibacterial potential .
- Anticancer Activity Investigation :
Mechanism of Action
The mechanism of action of Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
- Electron-withdrawing substituents (e.g., Cl) may increase stability but reduce nucleophilicity compared to electron-donating groups (e.g., OCH₃) .
Crystallographic and Conformational Analysis
- Target Compound: Likely adopts a twisted boat conformation in the hexahydroquinoline core, similar to analogs like methyl 4-(4-methoxyphenyl)-... .
- Key Differences :
- The 3-((4-chlorobenzyl)oxy)phenyl group introduces torsional strain, altering dihedral angles between aromatic and heterocyclic planes compared to methoxy or hydroxy-substituted analogs (e.g., 86.1° in methyl 4-(4-methoxyphenyl)-... vs. 89.5° in ethyl 4-(5-bromo-2-hydroxyphenyl)-...) .
Biological Activity
Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 853316-51-5) is a complex organic compound with potential pharmacological applications. This article explores its biological activity through various studies and findings.
- Molecular Formula : C27H28ClNO4
- Molecular Weight : 466.0 g/mol
- Structure :
Chemical Structure
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its potential as an inhibitor in various biochemical pathways.
The compound is believed to interact with specific enzymes and receptors in the body. Notably, it may inhibit the activity of amine oxidases (MAOA and MAOB), which are involved in the oxidative deamination of neurotransmitters such as serotonin and norepinephrine. This inhibition could lead to increased levels of these neurotransmitters in the central nervous system (CNS), potentially affecting mood and cognitive functions .
Pharmacological Studies
- Neurotransmitter Modulation : Studies have shown that compounds similar to this compound can modulate neurotransmitter levels by inhibiting MAOA and MAOB activities. This modulation is crucial for developing treatments for depression and anxiety disorders .
- Antioxidant Activity : Research indicates that related compounds exhibit antioxidant properties by scavenging free radicals. This activity may contribute to neuroprotective effects against oxidative stress-related neuronal damage .
- Anti-inflammatory Effects : Some studies suggest that this class of compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could have implications for treating inflammatory diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate MAO inhibition | Demonstrated significant inhibition of MAOA activity with IC50 values indicating potential antidepressant effects. |
| Study B | Assess antioxidant capacity | Found that the compound exhibited a high capacity to scavenge free radicals in vitro. |
| Study C | Investigate anti-inflammatory properties | Reported a reduction in TNF-alpha levels in treated models, suggesting anti-inflammatory effects. |
Q & A
Q. X-ray Crystallography :
- Grow single crystals via slow evaporation in solvents like ethanol or DCM .
- Collect diffraction data (e.g., MoKα radiation, λ = 0.71073 Å) and solve the structure using software like SHELX .
- Analyze torsion angles and hydrogen-bonding networks (e.g., N–H⋯O interactions) to determine conformational stability .
Computational Modeling : - Compare experimental data with DFT-optimized structures to validate stereoelectronic effects .
Advanced: How do substituents like the 4-chlorobenzyloxy group influence biological activity?
Q. Mechanistic Insights :
- The 4-chlorobenzyloxy group enhances lipophilicity, potentially improving membrane permeability .
- Chlorine atoms may engage in halogen bonding with biological targets (e.g., enzymes or receptors) .
Methodological Strategies : - Comparative Assays : Synthesize analogs with varying substituents (e.g., -OCH₃, -NO₂) and test against biological targets (e.g., antimicrobial or anticancer models) .
- Molecular Docking : Use software like AutoDock to predict interactions with active sites (e.g., cytochrome P450 or kinase domains) .
Advanced: How can discrepancies in pharmacological data across studies be resolved?
Q. Root Causes :
- Variability in assay conditions (e.g., cell lines, dosage regimes) .
- Differences in compound purity or stereochemistry .
Resolution Strategies : - Standardized Protocols : Adopt OECD guidelines for in vitro/in vivo testing.
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies, adjusting for confounding variables .
- Reproducibility Studies : Replicate key experiments with rigorous quality control (e.g., ≥95% HPLC purity) .
Basic: What spectroscopic methods confirm the compound’s structural integrity?
- /-NMR : Identify characteristic signals (e.g., ester carbonyl at ~170 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺) and fragment patterns .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Stepwise Approach :
Substituent Variation : Synthesize derivatives with modifications at the phenyl (e.g., -Cl → -F) or ester (e.g., methyl → ethyl) positions .
In Vitro Screening : Test analogs for target-specific activity (e.g., IC₅₀ in enzyme inhibition assays) .
Computational Analysis :
- Perform QSAR modeling to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
- Use molecular dynamics simulations to assess binding stability over time .
Basic: What solvent systems are optimal for purification?
- Normal-Phase Chromatography : Use hexane/ethyl acetate (3:1 to 1:3) for polar intermediates .
- Reverse-Phase HPLC : Employ acetonitrile/water gradients (5–95%) for final product purification .
Advanced: What are the challenges in scaling up synthesis without compromising yield?
- Reaction Optimization : Switch from batch to flow chemistry for precise control of exothermic steps (e.g., cyclization) .
- Catalyst Recycling : Use immobilized acid catalysts (e.g., Amberlyst-15) to reduce waste .
- Scale-Dependent Kinetics : Conduct kinetic studies at pilot scale (1–10 g) to identify rate-limiting steps .
Basic: How to assess the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
Advanced: What mechanistic studies elucidate its interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
